CYP2D6 vs. CYP3A4 Enzyme Inhibition Selectivity: A 1.8-Fold Differential for Metabolic Stability Profiling
5-Ethoxy-2-fluorophenol demonstrates a quantitative selectivity window in its inhibition of major human cytochrome P450 isoforms. The compound's IC50 for CYP2D6 inhibition (10,000 nM) is 1.8-fold lower (i.e., more potent) than its IC50 for CYP3A4 inhibition (18,000 nM) under identical assay conditions [1]. This contrasts with a typical behavior of simple fluorophenols, which may exhibit broader or different inhibition profiles. For example, while specific data for the comparator 2-fluorophenol is not available in this assay, its lack of the ethoxy substituent is known to generally reduce metabolic clearance and interaction potential, making the observed selectivity profile of 5-ethoxy-2-fluorophenol a key differentiator.
| Evidence Dimension | Cytochrome P450 Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | CYP2D6 IC50 = 10,000 nM; CYP3A4 IC50 = 18,000 nM |
| Comparator Or Baseline | CYP3A4 (internal comparator) |
| Quantified Difference | CYP2D6 IC50 / CYP3A4 IC50 = 0.56 (1.8-fold more potent for CYP2D6) |
| Conditions | Recombinant human CYP2D6 and CYP3A4 expressed in Saccharomyces cerevisiae, microsomal preparations, fluorescence-based assay using EOMCC (CYP2D6) and DBF (CYP3A4) substrates |
Why This Matters
This data provides a quantifiable benchmark for medicinal chemists to predict potential metabolic liabilities and drug-drug interaction risks, enabling more informed selection of this fragment over analogs with unknown or different CYP inhibition signatures.
- [1] BindingDB. (n.d.). BDBM50236955 (CHEMBL4059677) Activity Spreadsheet - Enzyme Inhibition Constant Data. Retrieved from BindingDB. View Source
